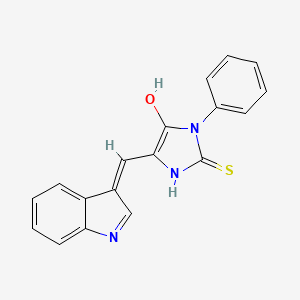
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features an indole moiety, a mercapto group, and an imidazol-4-one core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of indole-3-carbaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The mercapto group in (5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced at the imidazol-4-one core to form dihydro derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety may play a crucial role in binding to these targets, while the mercapto group could be involved in redox reactions or covalent bonding with target proteins.
Comparison with Similar Compounds
(5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-methyl-3,5-dihydro-4H-imidazol-4-one: Similar structure but with a methyl group instead of a phenyl group.
(5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-ethyl-3,5-dihydro-4H-imidazol-4-one: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness: The presence of the phenyl group in (5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one may enhance its binding affinity to certain molecular targets compared to its methyl or ethyl analogs
Properties
Molecular Formula |
C18H13N3OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-11,22H,(H,20,23)/b12-10+ |
InChI Key |
IXAAJDXMGZCGKN-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)
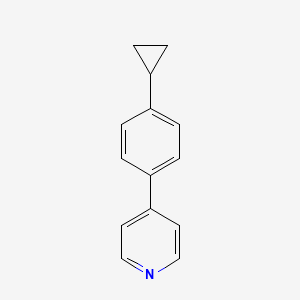
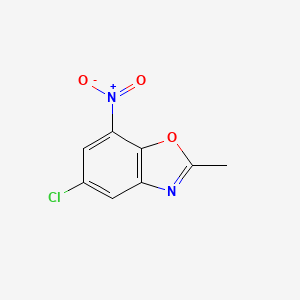
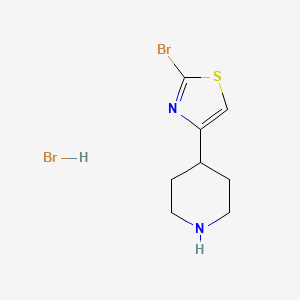
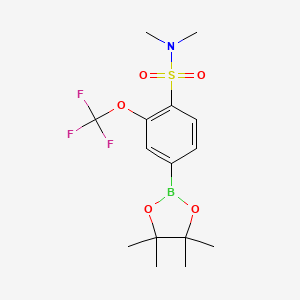
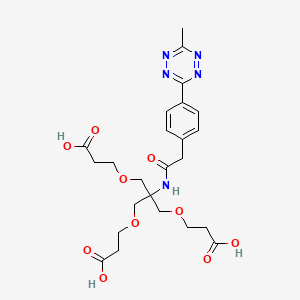
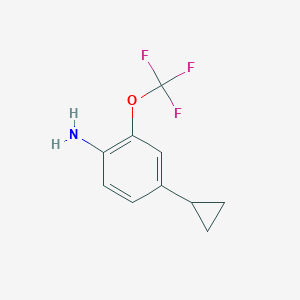
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)

